![molecular formula C20H22N4O3S B2781166 3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797572-09-8](/img/structure/B2781166.png)
3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
- Piperidine Derivatives : The compound belongs to the piperidine family, which plays a crucial role in drug design. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. They serve as essential building blocks for constructing pharmaceuticals due to their diverse biological activities .
- Synthesis Methods : Researchers focus on developing efficient and cost-effective methods for synthesizing substituted piperidines. These methods include cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
- Biologically Active Compounds : Scientists explore the synthesis of biologically active piperidines. Recent advances in intra- and intermolecular reactions have led to various piperidine derivatives, such as substituted piperidines, spiropiperidines, and condensed piperidines .
- ALK and ROS1 Inhibitors : Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for cancer therapy .
- Antioxidant Properties : Piperidine-containing alkaloids, such as piperine, exhibit powerful antioxidant activity by inhibiting free radicals. Piperine is found in plants of the Piperaceae family .
Medicinal Chemistry and Drug Design
Pharmacology and Therapeutics
Mechanism of Action
While the mechanism of action for this specific compound is not available, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
properties
IUPAC Name |
3-acetyl-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15(25)17-4-2-6-19(12-17)28(26,27)23-14-16-7-10-24(11-8-16)20-18(13-21)5-3-9-22-20/h2-6,9,12,16,23H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOUFXFDMHQQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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